tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate
CAS No.: 1107620-26-7
Cat. No.: VC4258920
Molecular Formula: C11H17BrFNO2
Molecular Weight: 294.164
* For research use only. Not for human or veterinary use.
![tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate - 1107620-26-7](/images/structure/VC4258920.png)
Specification
CAS No. | 1107620-26-7 |
---|---|
Molecular Formula | C11H17BrFNO2 |
Molecular Weight | 294.164 |
IUPAC Name | tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H17BrFNO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h4-7H2,1-3H3 |
Standard InChI Key | IHKPJXGJMVFODG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(=C(F)Br)CC1 |
Introduction
Structural and Molecular Characteristics
The molecular formula of tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate is C₁₁H₁₇BrFNO₂, with a molecular weight of 294.164 g/mol . Its IUPAC name reflects the tert-butyl carbamate group at the 1-position of the piperidine ring and the bromo-fluoro methylidene moiety at the 4-position. The SMILES string (CC(C)(C)OC(=O)N1CCC(=C(F)Br)CC1) and InChIKey (IHKPJXGJMVFODG-UHFFFAOYSA-N) provide unambiguous representations of its structure.
The compound’s piperidine ring adopts a chair conformation, with the bromo-fluoro methylidene group introducing steric and electronic effects that influence reactivity. The tert-butyl carbamate acts as a protecting group, enhancing solubility in organic solvents and stability during synthetic transformations .
Synthetic Methodologies
Nucleophilic Substitution Reactions
A common route to tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate involves nucleophilic substitution. For example, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate reacts with bromo-fluoro methylidene precursors under basic conditions. In one protocol, potassium carbonate (K₂CO₃) in ethanol/water at reflux yielded the product in 84% yield . The reaction mechanism proceeds via displacement of the mesylate leaving group, facilitated by the polar aprotic solvent N-methyl-2-pyrrolidone (NMP) .
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura couplings have also been employed. A boronate ester derivative of piperidine undergoes cross-coupling with aryl bromides in the presence of cesium fluoride (CsF), achieving 60–99% yields . This method is particularly valuable for introducing aromatic substituents, expanding the compound’s utility in fragment-based drug discovery .
Table 1: Representative Synthetic Conditions and Yields
Reaction Type | Reagents/Conditions | Yield | Citation |
---|---|---|---|
Nucleophilic Substitution | K₂CO₃, NMP, 100–105°C, 24 h | 95% | |
Suzuki Coupling | CsF, DMA, 85°C, 18 h | 58–60% | |
Etherification | K₂CO₃, ethanol/water, reflux, 16.5 h | 84% |
Chemical Reactivity and Functionalization
The bromo-fluoro methylidene group is a reactive site for further functionalization. The bromine atom serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) or elimination reactions, while the fluorine atom enhances electrophilicity through inductive effects . For instance, in quinazoline synthesis, this compound reacts with 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline to form kinase inhibitors via SNAr .
The tert-butyl carbamate group is stable under acidic and basic conditions but can be cleaved using trifluoroacetic acid (TFA) to generate a free amine, a critical step in prodrug activation .
Applications in Pharmaceutical Research
Quinazoline-Based Kinase Inhibitors
tert-Butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate is a key intermediate in synthesizing 4-anilinoquinazolines, a class of epidermal growth factor receptor (EGFR) inhibitors . In a representative synthesis, coupling with 4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-ol under Mitsunobu conditions produced a potent EGFR inhibitor in 95% yield . These compounds exhibit nanomolar IC₅₀ values in cancer cell lines, underscoring their therapeutic potential .
Fragment-Based Drug Design (FBDD)
The compound’s sp³-rich structure aligns with FBDD principles, which prioritize three-dimensional scaffolds for improved binding kinetics. In one study, it was coupled with aryl boronate esters to generate biaryl piperidine libraries, yielding lead candidates with enhanced solubility and metabolic stability .
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